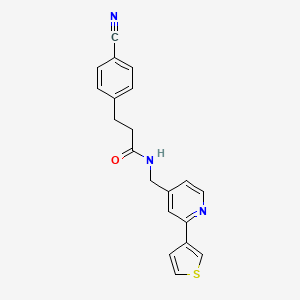

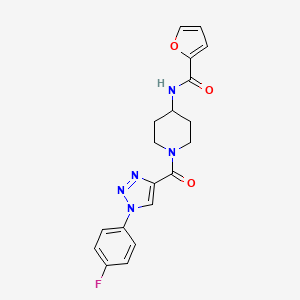

![molecular formula C6H13NO B2724780 trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine CAS No. 2227748-21-0](/img/structure/B2724780.png)

trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine” seems to be a complex organic compound. It appears to contain a cyclopropyl group, which is a three-membered ring structure, and a methanamine group, which is an amine group attached to a methane .

Chemical Reactions Analysis

Again, without specific information on “this compound”, it’s challenging to provide an analysis of its chemical reactions. The reactivity of organic compounds can depend on many factors, including their functional groups and structural features .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Methodology Development

- Multigram Synthesis : An efficient and safe method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from readily accessible 4,4,4-trifluorobut-2-enoic acid highlights the utility of cyclopropane-containing compounds in chemical synthesis. The process involves a high-yielding cyclopropane ring formation, demonstrating the compound's role in developing synthetic methodologies (Yarmolchuk et al., 2012).

Biochemical Studies and Enzymatic Activity

- Enzymatic Activity and Inhibitor Development : Research into phenylcyclopropylamine derivatives, including trans-2-phencylcyclopropylamine, has revealed their significance in biochemical studies due to their wide variety of biological effects. These compounds are utilized in exploring bioactive conformations and developing mechanism-based inhibitors for various enzymes such as monoamine oxidases (MAOs), highlighting their role in biochemical research and potential therapeutic applications (Khan, Suzuki, & Miyata, 2013).

Medicinal Chemistry and Drug Discovery

- Chemoenzymatic Synthesis : The preparation of (S)-1-Cyclopropyl-2-methoxyethanamine via a chemoenzymatic route, utilizing enzymes such as leucine dehydrogenase for reductive amination, demonstrates the compound's importance in medicinal chemistry. This method provides an efficient route to key chiral intermediates for the synthesis of receptor antagonists, showcasing the compound's application in drug discovery and development (Parker et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJKVPGGOZZZNQ-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@H]1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)

![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)

![N-[3-(azepan-1-yl)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2724712.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)